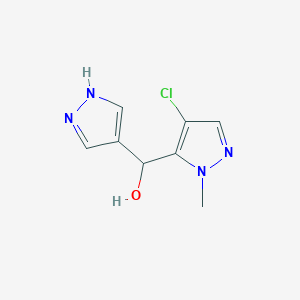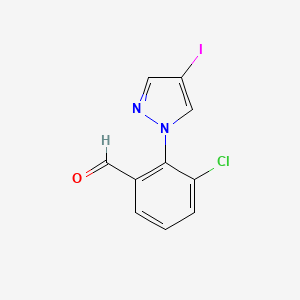![molecular formula C14H5F5O4 B13085504 Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages. This compound is known for its stability and resistance to degradation, making it a valuable substance in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate typically involves the reaction of perfluorophenyl compounds with benzo[d][1,3]dioxole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate: Known for its stability and resistance to degradation.
Perfluorophenyl benzo[d][1,3]dioxole-4-sulfonate: Similar structure but contains a sulfonate group, which imparts different chemical properties.
Perfluorophenyl benzo[d][1,3]dioxole-4-phosphate: Contains a phosphate group, making it more reactive in certain chemical reactions.
Uniqueness
This compound stands out due to its unique combination of stability, resistance to degradation, and versatility in various chemical reactions. These properties make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C14H5F5O4 |
|---|---|
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C14H5F5O4/c15-7-8(16)10(18)13(11(19)9(7)17)23-14(20)5-2-1-3-6-12(5)22-4-21-6/h1-3H,4H2 |
InChI-Schlüssel |
ZAGUJESFEQAIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC=CC(=C2O1)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


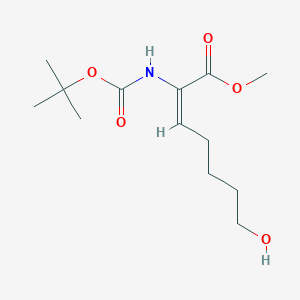
amine](/img/structure/B13085429.png)
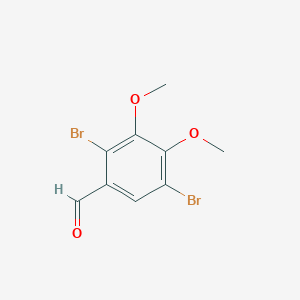
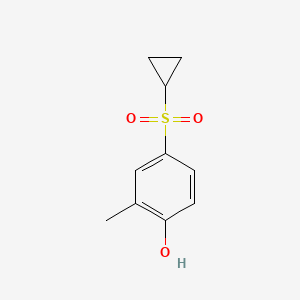
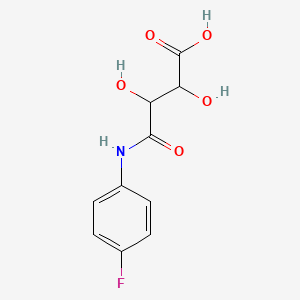
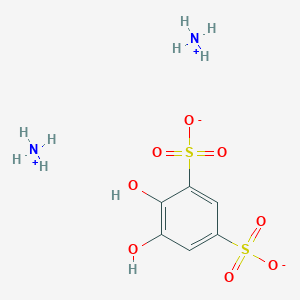
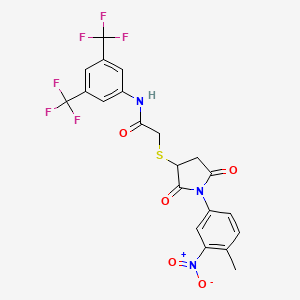
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

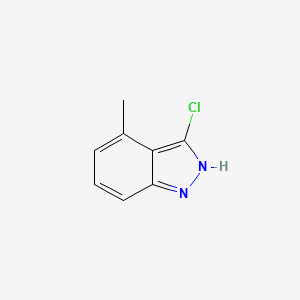
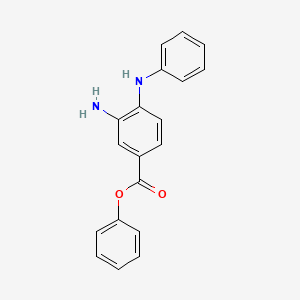
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
